3,5-Dimethylpiperidine-1-carbonyl chloride
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Overview
Description
3,5-Dimethylpiperidine-1-carbonyl chloride is a chemical compound with the molecular formula C8H14ClNO and a molecular weight of 175.66 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylpiperidine-1-carbonyl chloride can be synthesized through the reaction of 3,5-dimethylpiperidine with phosgene or thionyl chloride . The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as dichloromethane or chloroform. The reaction is exothermic and should be carried out at low temperatures to control the reaction rate and avoid decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,5-dimethylpiperidine and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Thiols: Reacts with thiols to form thioesters.
Water: Hydrolysis reaction to form the parent amine and hydrochloric acid.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
3,5-Dimethylpiperidine: Formed from hydrolysis.
Scientific Research Applications
3,5-Dimethylpiperidine-1-carbonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of amides, esters, and thioesters.
Biology: Used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Involved in the development of drug candidates and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-dimethylpiperidine-1-carbonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, or thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpiperidine-1-carbonyl chloride: Similar structure but with different substitution pattern.
2,6-Dimethylpiperidine: Another piperidine derivative with different substitution positions.
Uniqueness
3,5-Dimethylpiperidine-1-carbonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of products it forms. Its ability to form a wide range of derivatives makes it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
3,5-dimethylpiperidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-6-3-7(2)5-10(4-6)8(9)11/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWWTGFKHIQSCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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